molecular formula C7H14O B13747921 Vinylisopentyl ether CAS No. 39782-38-2

Vinylisopentyl ether

Cat. No.: B13747921
CAS No.: 39782-38-2
M. Wt: 114.19 g/mol
InChI Key: QIUCYKBVFAPWRR-UHFFFAOYSA-N
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Description

Vinylisopentyl ether is an organic compound with the molecular formula C7H14O. It is a type of vinyl ether, characterized by the presence of a vinyl group (CH2=CH-) attached to an oxygen atom, which is further connected to an isopentyl group. Vinyl ethers are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications .

Preparation Methods

Vinylisopentyl ether can be synthesized through several methods, including:

    Traditional Synthetic Protocols: One common method involves the reaction of gaseous acetylene or calcium carbide with alcohols.

    Industrial Production: In industrial settings, vinyl ethers are often produced using catalytic processes that ensure high yield and purity.

Chemical Reactions Analysis

Vinylisopentyl ether undergoes various chemical reactions, including:

Comparison with Similar Compounds

Vinylisopentyl ether can be compared with other vinyl ethers, such as:

This compound is unique due to its specific isopentyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer chemistry and material science .

Biological Activity

Vinylisopentyl ether, a member of the vinyl ether family, is recognized for its unique chemical properties and potential applications in various fields, including polymer chemistry and medicinal chemistry. This article aims to provide an in-depth examination of its biological activity, drawing on diverse sources of information, including research studies, patents, and case studies.

This compound is characterized by its vinyl group, which allows it to participate in various chemical reactions, particularly polymerization processes. Its structure enables it to act as a monomer in the synthesis of polymers with desirable properties.

1. Polymer Synthesis

This compound has been utilized in the development of bio-based poly(vinyl ether) copolymers. These polymers exhibit improved properties compared to traditional alkyd resins, such as enhanced thermal stability and lower viscosity, making them suitable for coatings and adhesives. The synthesis involves cationic polymerization methods that are more energy-efficient and environmentally friendly than conventional methods .

2. Bioorthogonal Chemistry

Recent studies have highlighted the role of vinyl ethers as protecting groups in bioorthogonal reactions. For instance, this compound can be used to release alcohol-containing molecules in a controlled manner within biological systems. This property is particularly useful in drug delivery systems where precise timing and location of drug release are critical .

Case Study 1: Polymer Coatings

A study explored the use of vinyl ether-based monomers derived from renewable resources like soybean oil. The resulting polymers demonstrated significant improvements in mechanical properties and thermal resistance compared to traditional coatings. The bio-based nature of these polymers also aligns with sustainability goals in materials science .

Case Study 2: Drug Delivery Systems

In a bioorthogonal chemistry application, vinyl ethers were employed to create double prodrugs that could be activated in live cells. This approach demonstrated that this compound could effectively mask the cytotoxic effects of certain drugs until they reached their target site, enhancing therapeutic efficacy while minimizing side effects .

Table 1: Properties of this compound-Based Polymers

PropertyThis compound PolymerTraditional Alkyd Resin
Thermal StabilityHighModerate
ViscosityLowHigh
Environmental ImpactLow (bio-based)High (petroleum-based)
Mechanical StrengthEnhancedStandard

Properties

IUPAC Name

1-ethenoxy-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCYKBVFAPWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192859
Record name Vinylisopentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39782-38-2
Record name Vinylisopentyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039782382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylisopentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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